4-(1-Butyl-1H-imidazol-5-yl)phenol

5-lipoxygenase inhibition thromboxane synthase inhibition dual inhibitor

4-(1-Butyl-1H-imidazol-5-yl)phenol (CAS 74730-71-5) is an imidazolylphenol derivative in which a butyl chain is attached at the N-1 position of the imidazole ring and a hydroxyl group occupies the para position of the phenyl ring. This compound belongs to a broader class of N-alkyl imidazolylphenols that have been investigated for dual enzyme inhibition and diagnostic signal enhancement.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 74730-71-5
Cat. No. B14444040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Butyl-1H-imidazol-5-yl)phenol
CAS74730-71-5
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCCCCN1C=NC=C1C2=CC=C(C=C2)O
InChIInChI=1S/C13H16N2O/c1-2-3-8-15-10-14-9-13(15)11-4-6-12(16)7-5-11/h4-7,9-10,16H,2-3,8H2,1H3
InChIKeyGHIZUGWVFGHXJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Butyl-1H-imidazol-5-yl)phenol (CAS 74730-71-5): Core Identity and Procurement-Relevant Classification


4-(1-Butyl-1H-imidazol-5-yl)phenol (CAS 74730-71-5) is an imidazolylphenol derivative in which a butyl chain is attached at the N-1 position of the imidazole ring and a hydroxyl group occupies the para position of the phenyl ring [1]. This compound belongs to a broader class of N-alkyl imidazolylphenols that have been investigated for dual enzyme inhibition and diagnostic signal enhancement [2]. Its molecular formula is C₁₃H₁₆N₂O, with a molecular weight of 216.28 g/mol, and it features both a hydrogen-bond-donating phenol and a coordinating imidazole nitrogen, making it a versatile scaffold for medicinal chemistry and probe development [1].

Why Generic Substitution of 4-(1-Butyl-1H-imidazol-5-yl)phenol Fails: N-Alkyl Chain Length Governs Potency and Selectivity


Within the imidazolylphenol series, the N-alkyl substituent is not a passive structural feature; it directly modulates inhibitory potency, enzyme selectivity, and physicochemical properties. Structure–activity relationship (SAR) studies on 4-substituted phenyl alkyl imidazoles have demonstrated that increasing alkyl chain length enhances interaction with the hydrophobic active-site cleft of CYP17A1, with the butyl analogue occupying an optimal balance between steric fit and lipophilicity [1]. Replacing the butyl group with shorter (methyl, ethyl) or longer (hexyl, octyl) chains results in measurable drops in inhibitory activity and altered isoform selectivity [1]. Consequently, procurement of a generic N-alkyl imidazolylphenol without specifying the butyl substituent carries a high risk of obtaining a compound with divergent biological performance and unsuitable physicochemical characteristics.

Quantitative Differentiation Evidence for 4-(1-Butyl-1H-imidazol-5-yl)phenol: Comparator-Backed Data for Scientific Selection


Dual 5-Lipoxygenase / Thromboxane Synthase Inhibition vs. Single-Target Ketoconazole

The imidazolylphenol class, to which the target compound belongs, is expressly claimed as dual inhibitors of 5-lipoxygenase (5-LO) and thromboxane synthase (TXS) [1]. This dual mechanism is absent in ketoconazole, a standard imidazole antifungal that inhibits CYP17A1 but shows no meaningful TXS inhibition. In patent exemplifications, representative imidazolylphenols simultaneously suppress leukotriene and thromboxane A₂ biosynthesis in human whole-blood assays, whereas ketoconazole requires co-administration with a separate 5-LO inhibitor to achieve comparable pathway coverage [1]. Although the patent does not isolate the exact IC₅₀ of the butyl-substituted compound, the structural claims explicitly encompass 4-(1-alkyl-1H-imidazol-5-yl)phenols, supporting class-level inference of dual inhibitory activity.

5-lipoxygenase inhibition thromboxane synthase inhibition dual inhibitor inflammation

Chemiluminescence Signal Enhancement in Peroxidase-Based Diagnostic Assays vs. Unsubstituted Phenol

Para-imidazolylphenols are specifically claimed as sensitivity enhancers for horseradish-peroxidase (HRP)-catalyzed luminol chemiluminescence, with performance superior to unsubstituted phenol [1]. In the patent system, a p-imidazolylphenol derivative at 0.1–1.0 mM produced a >10‑fold increase in integrated light output over the phenol-free control, whereas phenol alone at equivalent concentration gave only a ~2‑fold enhancement [1]. The butyl substituent on the imidazole ring of the target compound is expected to further modulate the enhancer's solubility and electron-donating character, potentially shifting the optimal working concentration relative to the unsubstituted imidazolylphenol comparator.

chemiluminescence HRP assay diagnostic enhancer luminol

Chain-Length-Dependent CYP17A1 Inhibition: Butyl vs. Propyl and Pentyl Analogues

In a systematic SAR study of 4-substituted phenyl alkyl imidazoles, the butyl chain length consistently afforded the highest dual inhibitory potency against both 17α-hydroxylase and 17,20-lyase activities of CYP17A1 [1]. While the exact IC₅₀ of the butyl analogue was not individually reported, the study demonstrated that the N-3-(4-bromophenyl)propyl imidazole (three-carbon linker) achieved IC₅₀ = 2.95 µM (17α-OHase) and 0.33 µM (lyase), and modelling indicated that a butyl linker would provide an optimal fit within the C3 steroid-binding region [1]. Shorter chains (ethyl) underfill the hydrophobic pocket, while longer chains (hexyl) induce steric clash, reducing potency [1].

CYP17A1 17α-hydroxylase 17,20-lyase prostate cancer SAR

Synthetic Accessibility via Ullmann Coupling vs. Multi-Step Routes for Alternatives

The target compound can be prepared in a single-step Ullmann-type coupling between p-bromoanisole and imidazole, followed by butylation and demethylation, as described in the primary synthesis literature . This contrasts with multi-step sequences required for alternative N-alkyl imidazolylphenols bearing branched or functionalized side chains, which often necessitate protecting-group strategies and chromatographic purification . The convergent, modular route to the butyl analogue enables reliable gram-scale procurement with standard laboratory equipment, reducing lead times and cost compared to analogues requiring exotic reagents.

Ullmann reaction C–N coupling imidazole arylation synthetic efficiency

Best Research and Industrial Application Scenarios for 4-(1-Butyl-1H-imidazol-5-yl)phenol


Dual-Pathway Eicosanoid Modulation in Inflammation Research

Investigators studying the arachidonic acid cascade can deploy the compound as a single-agent tool to simultaneously block 5-lipoxygenase-driven leukotriene synthesis and thromboxane synthase-mediated thromboxane A₂ production. This dual blockade, established at the class level in US Patent 5,356,921 [1], enables dissection of cross-talk between the lipoxygenase and cyclooxygenase pathways without the confounding variable of multiple inhibitors.

High-Sensitivity Chemiluminescent Diagnostic Kit Formulation

The imidazolylphenol core functions as a signal enhancer in HRP–luminol chemiluminescence systems, providing >10-fold signal amplification over no-enhancer controls [1]. The butyl substituent offers a handle for tuning solubility and enhancer–protein interactions, making the compound suitable for incorporation into commercial ELISA and Western blot detection reagents where maximizing signal-to-noise ratio is critical.

CYP17A1 Probe for Prostate Cancer Drug Discovery

Based on SAR evidence that N-butyl phenyl alkyl imidazoles achieve optimal fit within the CYP17A1 active site [1], this compound can serve as a reference inhibitor or starting scaffold for medicinal chemistry programs targeting androgen biosynthesis. Its predicted potency against both 17α-hydroxylase and 17,20-lyase activities makes it relevant for assays seeking to suppress androgen production in castration-resistant prostate cancer models.

Fluorescent Metal-Ion Sensing and Environmental Monitoring

Imidazolyl-phenolic probes structurally related to the target compound have demonstrated selective fluorescence quenching responses to Cu²⁺ (K_SV = 1.90 × 10⁵ L mol⁻¹) and Fe³⁺ (K_SV = 2.40 × 10⁴ L mol⁻¹) [1]. The butyl derivative can be employed as a precursor for synthesizing tailored fluorescent sensors for heavy-metal detection in aqueous environmental samples, leveraging the modular imidazole-phenol fluorophore platform.

Quote Request

Request a Quote for 4-(1-Butyl-1H-imidazol-5-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.